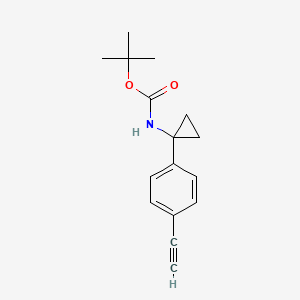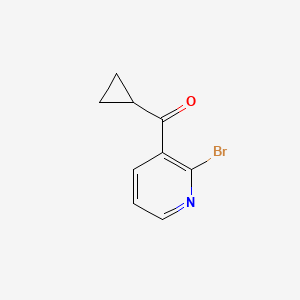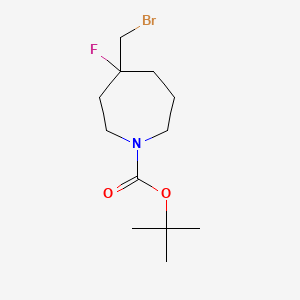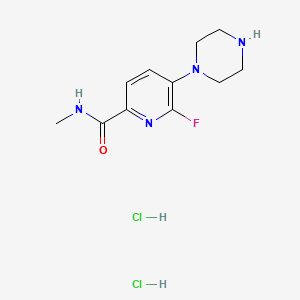
3-Bromo-5-chloro-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrClO It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-methylbenzaldehyde can be achieved through several organic synthesis routes. One common method involves the halogenation of 2-methylbenzaldehyde, followed by selective bromination and chlorination. The reaction conditions typically include the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-Bromo-5-chloro-2-methylbenzoic acid.
Reduction: Formation of 3-Bromo-5-chloro-2-methylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-2-methylbenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chloro-2-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms contribute to the compound’s reactivity and specificity in targeting particular pathways .
Comparación Con Compuestos Similares
- 3-Bromo-2-chloro-5-methylbenzaldehyde
- 3-Bromo-2-hydroxy-5-methylbenzaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Comparison: 3-Bromo-5-chloro-2-methylbenzaldehyde is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of both bromine and chlorine atoms enhances its electrophilic nature, making it more reactive in substitution reactions .
Propiedades
Fórmula molecular |
C8H6BrClO |
|---|---|
Peso molecular |
233.49 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H6BrClO/c1-5-6(4-11)2-7(10)3-8(5)9/h2-4H,1H3 |
Clave InChI |
AEUXWUQSTDHREU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



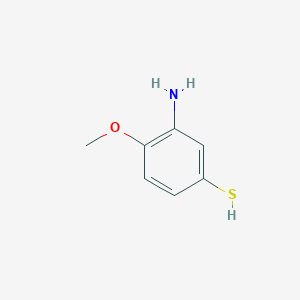
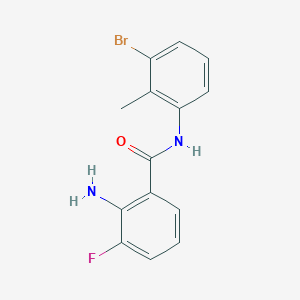
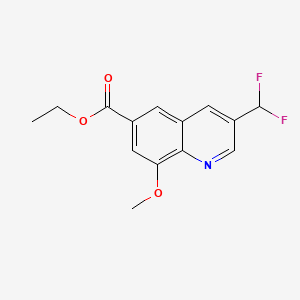
![tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13919247.png)
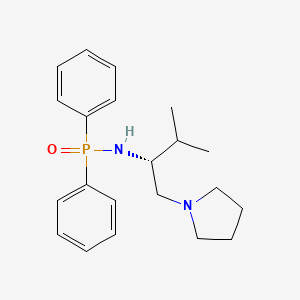


![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)
